molecular formula C23H27N3OS B2591842 N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-46-0

N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2591842
CAS No.: 893788-46-0
M. Wt: 393.55
InChI Key: LPAOLTIKEJILHD-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide” is a complex organic compound. It contains a quinazoline ring, which is a type of nitrogen-containing heterocycle, fused with a cycloheptane ring through a spiro configuration. It also has a sulfanyl group (-SH) and an acetamide group attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the fused ring system and various functional groups. The presence of the nitrogen in the quinazoline ring, the sulfur in the sulfanyl group, and the oxygen in the acetamide group would all contribute to the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structure

The synthesis of spiro[cycloheptane-1,2'-quinazoline] derivatives involves the reaction of halides with 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one or similar precursors to produce compounds with significant biological potential. These synthetic pathways allow for the creation of a variety of compounds with complex structures, including 2-sulfanyl-substituted derivatives, highlighting the versatility and potential for chemical modifications within this class of compounds (Markosyan et al., 2015); (Grigoryan, 2017).

Biological Activity

The synthesized spiro[cycloheptane-1,2'-quinazoline] derivatives exhibit promising anti-monoamine oxidase and antitumor activities. Specific compounds in this class have been shown to possess high activity against monoamine oxidase, potentially offering therapeutic benefits in conditions associated with monoamine dysregulation. Additionally, some of these compounds have demonstrated antitumor effects, suggesting their potential utility in cancer treatment. The diverse biological activities observed highlight the importance of these compounds in medicinal chemistry and drug discovery (Markosyan et al., 2015); (Markosyan et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Many biologically active quinazoline derivatives work by interacting with enzymes or receptors in cells .

Future Directions

The future research directions would likely involve studying this compound’s synthesis, properties, and potential applications, particularly in the context of medicinal chemistry given the known biological activities of quinazoline derivatives .

Properties

IUPAC Name

N-(4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-17-10-12-18(13-11-17)24-21(27)16-28-22-19-8-4-5-9-20(19)25-23(26-22)14-6-2-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAOLTIKEJILHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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